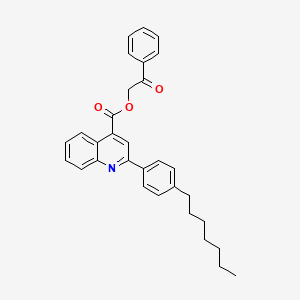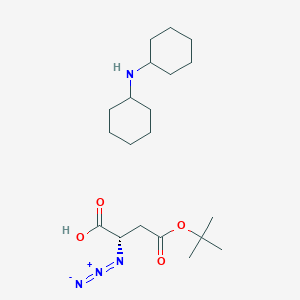
(S)-(-)-4-tert-Butyl hydrogen 2-azidosuccinate(dicyclohexylammonium)salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-(-)-4-tert-Butyl hydrogen 2-azidosuccinate(dicyclohexylammonium)salt is a chiral compound with significant applications in organic synthesis and medicinal chemistry. This compound is known for its unique structural features, which include a tert-butyl group, an azido group, and a succinate moiety. The presence of these functional groups makes it a versatile intermediate in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(-)-4-tert-Butyl hydrogen 2-azidosuccinate(dicyclohexylammonium)salt typically involves the following steps:
Formation of the tert-butyl hydrogen succinate: This can be achieved by reacting tert-butyl alcohol with succinic anhydride in the presence of a catalyst.
Introduction of the azido group: The azido group is introduced by reacting the tert-butyl hydrogen succinate with sodium azide under suitable conditions.
Formation of the dicyclohexylammonium salt: The final step involves the reaction of the azido compound with dicyclohexylamine to form the dicyclohexylammonium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-(-)-4-tert-Butyl hydrogen 2-azidosuccinate(dicyclohexylammonium)salt undergoes various types of chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The succinate moiety can undergo oxidation to form corresponding carboxylic acids.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Typical conditions involve mild temperatures and solvents like dichloromethane.
Reduction Reactions: Hydrogen gas with a palladium catalyst is commonly used for the reduction of the azido group.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic conditions.
Major Products
Substitution Reactions: Formation of new compounds with substituted functional groups.
Reduction Reactions: Formation of amines.
Oxidation Reactions: Formation of carboxylic acids.
Applications De Recherche Scientifique
(S)-(-)-4-tert-Butyl hydrogen 2-azidosuccinate(dicyclohexylammonium)salt has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (S)-(-)-4-tert-Butyl hydrogen 2-azidosuccinate(dicyclohexylammonium)salt involves its ability to participate in various chemical reactions due to its functional groups. The azido group, in particular, is highly reactive and can undergo substitution and reduction reactions, making it a valuable intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Difluorobenzophenone: Used as a precursor in the synthesis of high-performance polymers.
Ammonium Sulfide Compounds: Stable compounds comprising nitrogen, sulfur, and hydrogen elements, used in hydride superconductors and astrophysical matter.
Bromine Compounds: Include hydrogen bromide, used in the production of inorganic bromides and alkyl bromides.
Uniqueness
(S)-(-)-4-tert-Butyl hydrogen 2-azidosuccinate(dicyclohexylammonium)salt is unique due to its chiral nature and the presence of multiple functional groups, which make it a versatile intermediate in various chemical reactions. Its ability to undergo substitution, reduction, and oxidation reactions sets it apart from other similar compounds.
Propriétés
Formule moléculaire |
C20H36N4O4 |
|---|---|
Poids moléculaire |
396.5 g/mol |
Nom IUPAC |
(2S)-2-azido-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid;N-cyclohexylcyclohexanamine |
InChI |
InChI=1S/C12H23N.C8H13N3O4/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-8(2,3)15-6(12)4-5(7(13)14)10-11-9/h11-13H,1-10H2;5H,4H2,1-3H3,(H,13,14)/t;5-/m.0/s1 |
Clé InChI |
SFILIPDSTSNNNC-ZSCHJXSPSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)C[C@@H](C(=O)O)N=[N+]=[N-].C1CCC(CC1)NC2CCCCC2 |
SMILES canonique |
CC(C)(C)OC(=O)CC(C(=O)O)N=[N+]=[N-].C1CCC(CC1)NC2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(3-Methyl-[1,2,4]oxadiazol-5-yl)-ethylamine hydrochloride hemihydrate](/img/structure/B15088164.png)
![1-[(4-Chlorophenyl)amino]-3-methyl-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B15088173.png)

![N-{2-[2-(dodecyloxy)anilino]-2-oxoethyl}-1-hydroxy-N-methyl-2-naphthamide](/img/structure/B15088189.png)
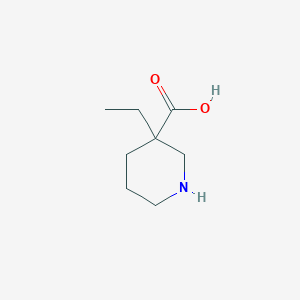
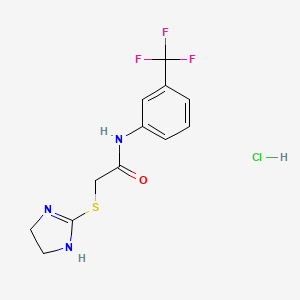
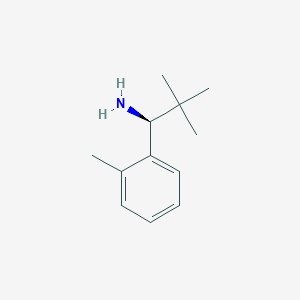
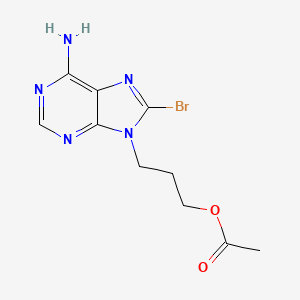
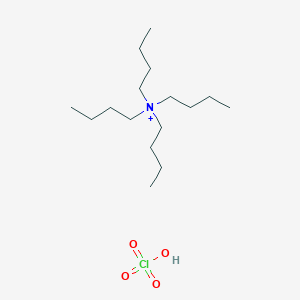

![(2E)-2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(3-{4-[(4-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)-2-propenamide](/img/structure/B15088221.png)
![(5Z)-5-{[3-(4-Butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15088225.png)
